Home > Products > Screening Compounds P39154 > N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide - 1798032-14-0

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide

Catalog Number: EVT-2844340
CAS Number: 1798032-14-0
Molecular Formula: C14H24N4O
Molecular Weight: 264.373
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine

Compound Description: This compound is a 4,6-diaminotriazine derivative containing both pyrrole and triazine rings. It exhibits π-conjugation and forms an extensive network of hydrogen bonds (N—H⋯N and N—H⋯O) and π–π stacking interactions within its crystal structure. []

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate

Compound Description: This compound was identified as a side product during the synthesis of an antitubercular agent. Its crystal and molecular structures were analyzed using X-ray diffraction and Density Functional Theory (DFT) calculations. []

Relevance: This compound shares a structural similarity with N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide with the (pyrimidin-yl)methyl moiety. The key difference lies in the substitution pattern on the pyrimidine ring and the presence of a benzimidazole ring instead of the amide group in N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide. []

Relevance: Similar to the previous compound, N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide shares the (pyrimidin-yl)methyl group with N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide. The variation lies in the substitutions on the pyrimidine ring and the presence of a benzimidazole-4-carboxamide group instead of the simple amide in N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide. [, ]

Bis(2-N,N-dimethylamino-6-methylpyridine-5-yl)methane

Compound Description: This compound is a binuclear molecule formed unexpectedly during an attempted reductive methylation of 2-amino-6-methylpyridine. It features two 2-N,N-dimethylamino-6-methylpyridine units linked by a methylene bridge. []

Relevance: This compound highlights the reactivity of the dimethylamino-substituted pyridine ring system, which is also present in N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide as a pyrimidine ring. Despite the difference in ring structure, the shared dimethylamino substitution pattern suggests potential similarities in their reactivity profiles. []

N-(7-{[2-(dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide

Compound Description: This 1,6-naphthyridin-2(1H)-one derivative displays antiproliferative activity against breast cancer cell lines. Its structure is characterized by a 1,6-naphthyridin-2(1H)-one core with various substitutions, including a trimethoxybenzamide group. []

Relevance: While structurally distinct from N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide, this compound emphasizes the biological relevance of nitrogen-containing heterocycles like pyrimidines in medicinal chemistry. The presence of the dimethylamino group, albeit in a different position compared to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide, further suggests shared chemical properties and potential applications in drug discovery. []

3-cyano-6-hydroxy-4-methyl-2-pyridone

Compound Description: This compound exhibits diverse crystal structures, including solvates and cocrystals, influenced by hydrogen bonding and interactions with solvents or coformers. It showcases a tendency to form R2(2)(8) N-H...O hydrogen-bonding patterns. []

Relevance: Although structurally distinct from N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide, this compound highlights the importance of hydrogen bonding in shaping the solid-state properties of heterocyclic compounds, including pyrimidines. The presence of a cyano group in both compounds further suggests potential similarities in their electronic properties. []

(E)-3-[4-(dimethylamino)phenyl]-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one

Compound Description: This compound features a quinoline ring system that is essentially planar and forms dihedral angles with a phenyl and a benzene ring. Intermolecular interactions, including O—H⋯N hydrogen bonds and C—H⋯π interactions, stabilize its crystal structure. []

Relevance: Despite significant structural differences from N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide, this compound showcases the use of a dimethylamino-substituted phenyl ring as a structural motif, highlighting its potential as a building block in medicinal chemistry. []

N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea

Compound Description: This compound is a potent and systemically bioavailable inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). It served as a lead compound for developing novel ACAT inhibitors with antiatherosclerotic activity. []

Relevance: This compound shares a structural similarity with N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide in the form of the dimethylamino group attached to a six-membered aromatic ring. The presence of this group in both compounds, despite significant differences in their overall structures, suggests its potential role in influencing their pharmacological properties. []

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl) propoxy]phenyl]-N'-pentylurea

Compound Description: This compound emerged from structure-activity relationship studies based on compound N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea. It exhibited potent ACAT inhibitory activity and moderate plasma levels upon oral administration. This compound significantly reduced atherosclerotic plaque development in preclinical models. []

Relevance: Similar to the previous compound, this compound features a dimethylamino group attached to a six-membered aromatic ring, which it shares with N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide. The presence of this common structural element hints at possible shared pharmacological features, despite the distinct overall structures. []

N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825)

Compound Description: This compound acts as a potent dual Src/Abl kinase inhibitor, exhibiting promising antiproliferative activity against various hematological and solid tumor cell lines. Oral administration of BMS-354825 in a K562 xenograft model of chronic myelogenous leukemia (CML) demonstrated complete tumor regressions with minimal toxicity. []

Relevance: BMS-354825 shares the 2-methylpyrimidin-4-amine core structure with N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide. The key structural difference lies in the substitution at the 4-position of the pyrimidine ring, where BMS-354825 features a thiazole-5-carboxamide group linked through an amine, while N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide possesses a methyl group and an amide side chain. Despite this difference, the shared core structure suggests possible similarities in their binding affinities towards specific targets. []

Methyl 2-({[4-dimethylamino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoyl}sulfamoyl)-3-methylbenzoate (Triflusulfuron-methyl)

Compound Description: This compound, known as the herbicide triflusulfuron-methyl, features a nearly planar dimethylaminotriazinyl-urea group. It exhibits intramolecular hydrogen bonding and dipole-dipole interactions, contributing to its structural stability. The crystal structure is further stabilized by intermolecular interactions, including N—H⋯N hydrogen bonding, C—H⋯X (X = N,O) interactions, and arene π–π stacking. [, ]

Relevance: Triflusulfuron-methyl shares the 4-(dimethylamino)-1,3,5-triazin-2-yl moiety with N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide. This shared structural feature highlights the use of this specific chemical motif in various applications, including herbicides. [, ]

2-amino-4-dimethylamino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

Compound Description: This compound is a degradation product of the herbicide triflusulfuron-methyl. It forms a 1:1 co-crystal with the parent compound, stabilized by various intermolecular interactions, including N—H⋯N hydrogen bonds, C—H⋯O hydrogen bonds, and slipped π–π stacking interactions. []

Relevance: Similar to triflusulfuron-methyl, this degradation product also shares the 4-(dimethylamino)-1,3,5-triazin-2-yl moiety with N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide, emphasizing the prevalence of this structural motif in different chemical contexts. []

N-[[(4-dimethylamino) phenyl]methyl]-4-N-[7-methoxy-6-(2-pyrrolidine-1-yl) hydroxyethyl] quinazoline-4-yl] benzene-1,4-diamine (LU1505)

Compound Description: LU1505 is a novel quinazoline derivative exhibiting excellent anti-tumor activity both in vitro and in vivo against various cancer cell lines, including MCF-7, SK-BR-3, A172, HCT116, U-118MG, U-87MG, and MDA-MB-468. []

Relevance: LU1505 and N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide both contain a dimethylamino group, highlighting its potential relevance in medicinal chemistry and possible influence on pharmacological properties. []

Properties

CAS Number

1798032-14-0

Product Name

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-ethylbutanamide

Molecular Formula

C14H24N4O

Molecular Weight

264.373

InChI

InChI=1S/C14H24N4O/c1-6-11(7-2)14(19)15-9-12-16-10(3)8-13(17-12)18(4)5/h8,11H,6-7,9H2,1-5H3,(H,15,19)

InChI Key

YJWDKBNYECCDLK-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)NCC1=NC(=CC(=N1)N(C)C)C

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.